

UNBS3157 dosing regimen for prostate cancer models

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Compound Focus: UNBS3157

CAS No.: 868962-26-9

Cat. No.: S548648

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Documented Dosing of UNBS5162

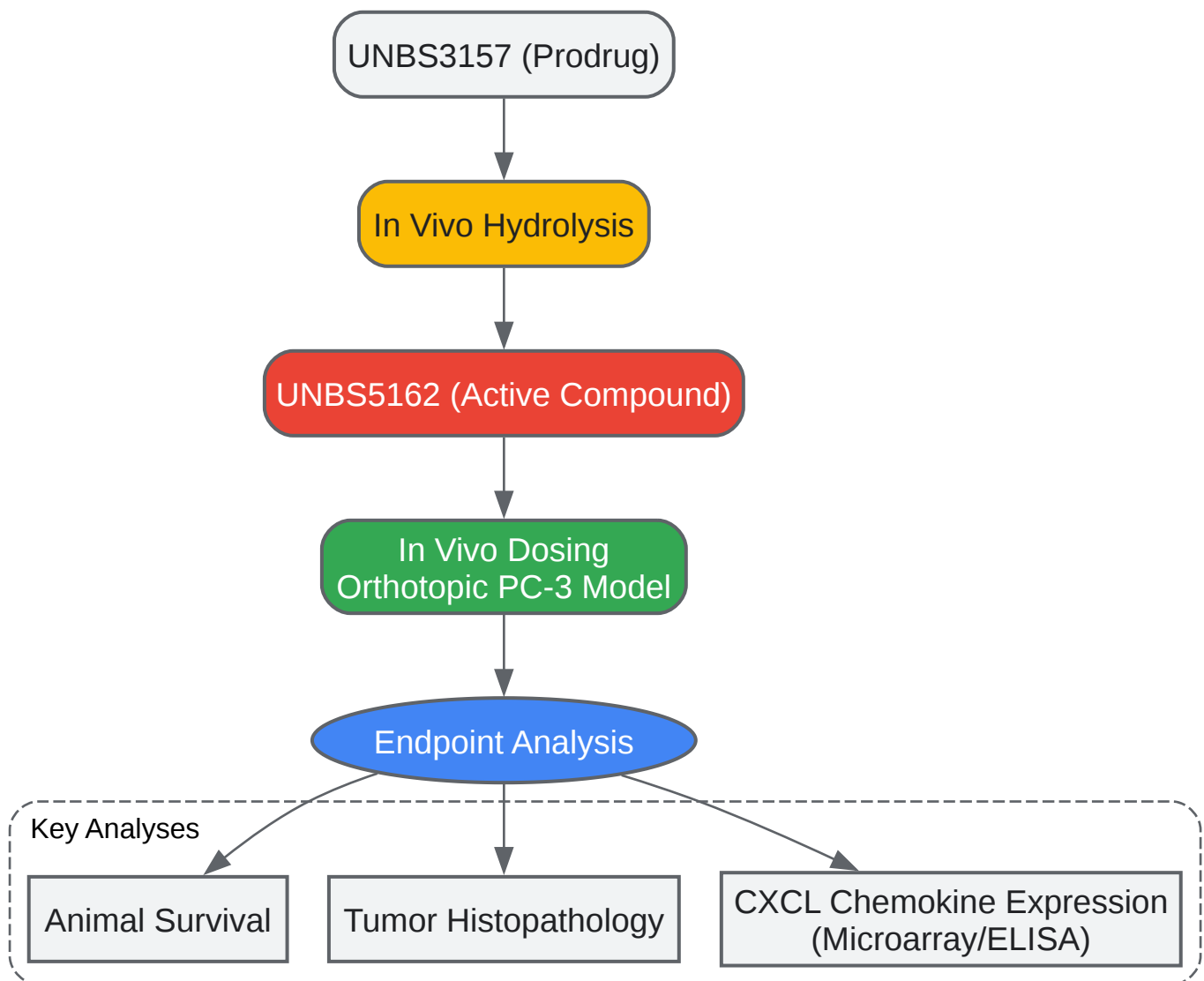
The prodrug **UNBS3157** is rapidly and irreversibly hydrolyzes in physiological saline to its active form, UNBS5162, which is responsible for the observed antitumor effects [1] [2]. The following table summarizes the key in vivo dosing information for UNBS5162 found in the literature.

Compound	Model	Dosing Regimen	Reported Outcome
UNBS5162	Orthotopic human prostate cancer models (e.g., PC-3)	Repeat intraperitoneal administration (specific frequency not fully detailed)	Significantly increased survival in orthotopic human prostate cancer models [1] [2].
UNBS5162 + Taxol	Orthotopic human prostate cancer models (e.g., PC-3)	Co-administration	Enhanced the antitumor activity of taxol [1].

Mechanism of Action & Experimental Workflow

UNBS5162 exhibits a unique mechanism of action. Unlike earlier naphthalimides like amonafide, its activity profile does not correlate with other compounds in the NCI database, suggesting a novel mechanism [1]. A key finding is its role as a pan-antagonist of CXCL chemokine expression, which decreases the expression of proangiogenic chemokines and exhibits antiangiogenic properties in vivo [1] [2].

The diagram below illustrates the established experimental workflow for evaluating **UNBS3157/UNBS5162** in prostate cancer models.



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Information Gaps & Further Research

A primary gap in the available data is the **specific dosing regimen for UNBS3157** (e.g., dose amount, frequency, and duration) in the prostate cancer models [1]. The literature confirms that **UNBS3157** was designed to avoid the metabolically-induced hematotoxicity of amonafide and has a higher maximum tolerated dose in mice [1], but precise dosing details are not provided.

To proceed with your research, I suggest:

- **Consulting Original Research:** The most detailed methodologies are often found in the "Materials and Methods" sections of full-text papers. The 2008 study in *Neoplasia* is the primary source for this work [1].
- **Exploring Related Compounds:** The naphthalimide class is well-studied. You may find useful experimental context in literature about other compounds like amonafide and elinafide [3] [1].
- **Database Searches:** Searching specialized drug development and patent databases may yield more technical documents with formulation and dosing details.

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References

1. UNBS5162, a Novel Naphthalimide That Decreases CXCL ... [pmc.ncbi.nlm.nih.gov]
2. UNBS5162, a novel naphthalimide that decreases CXCL chemokine... [pubmed.ncbi.nlm.nih.gov]
3. An Overview of Naphthylimide as Specific Scaffold for New ... [mdpi.com]

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